An In-Depth Technical Guide to Doxylamine 4-pyridinyl isomer-d5: Application in Bioanalytical Methodologies
An In-Depth Technical Guide to Doxylamine 4-pyridinyl isomer-d5: Application in Bioanalytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Doxylamine 4-pyridinyl isomer-d5, a critical reagent in the bioanalytical determination of doxylamine. Doxylamine, a first-generation antihistamine, is widely used for its sedative and antiemetic properties. Its accurate quantification in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. This document delves into the chemical identity, synthesis, and physicochemical properties of Doxylamine 4-pyridinyl isomer-d5. The primary focus is its application as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, underpinned by the principles of analytical method validation as per regulatory guidelines. Furthermore, the significance of the 4-pyridinyl isomer as a known impurity of doxylamine is discussed, highlighting the importance of robust analytical methods for impurity profiling.
Introduction: The Significance of Deuterated Internal Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly with a sensitive and selective technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results.[1] A deuterated internal standard, such as Doxylamine 4-pyridinyl isomer-d5, is a molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification results in a mass shift that is readily distinguishable by a mass spectrometer, yet the physicochemical properties remain nearly identical to the unlabeled analyte.[1] This near-identical behavior ensures that the internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, extraction recovery, and ionization efficiency.[1] By adding a known amount of the deuterated internal standard to a sample at the initial stage of analysis, any variability introduced during the analytical workflow can be normalized, leading to highly reliable quantification.[2][3]
Doxylamine is a chiral compound, existing as (R)-(+)- and (S)-(-)-enantiomers, which can exhibit different pharmacological activities.[4][5] The R(+)-enantiomer has been shown to possess greater antihistaminic activity.[4][5] The accurate measurement of doxylamine in biological fluids is therefore crucial for understanding its pharmacokinetic and pharmacodynamic profile.
Chemical Identity and Physicochemical Properties
Doxylamine 4-pyridinyl isomer-d5 is the deuterated form of the 4-pyridinyl positional isomer of doxylamine. This isomer is a known impurity in the synthesis of doxylamine.[6][7][8]
| Property | Value | Source |
| Chemical Name | N,N-Dimethyl-2-[1-(phenyl-d5)-1-(4-pyridinyl)ethoxy]ethanamine | [7][8] |
| CAS Number | 2714485-31-9 | [7] |
| Molecular Formula | C₁₇H₁₇D₅N₂O | [7] |
| Molecular Weight | 275.40 g/mol | [7] |
Structure:
Caption: Chemical structure of Doxylamine 4-pyridinyl isomer-d5.
Synthesis Pathway
Caption: Conceptual synthesis pathway for Doxylamine 4-pyridinyl isomer-d5.
Causality behind Experimental Choices:
-
Grignard Reaction: This is a classic and efficient method for forming carbon-carbon bonds, ideal for creating the tertiary alcohol intermediate from a ketone (4-acetylpyridine) and a Grignard reagent (phenyl-d5-magnesium bromide).[9] The use of deuterated phenylmagnesium bromide is the key step for introducing the deuterium labels onto the phenyl ring.
-
Williamson Ether Synthesis: This reaction is a reliable method for forming ethers. The tertiary alcohol is first deprotonated with a strong base like sodium amide to form the alkoxide, which then acts as a nucleophile to displace the chloride from 2-(dimethylamino)ethyl chloride.
Analytical Methodologies: LC-MS/MS for Doxylamine Quantification
LC-MS/MS is the preferred method for the quantification of doxylamine in biological matrices due to its high sensitivity, selectivity, and speed.[2][3]
Sample Preparation
The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness.
4.1.1. Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.[2]
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add a known concentration of Doxylamine 4-pyridinyl isomer-d5 as the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4.1.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[10]
Protocol:
-
To 200 µL of plasma, add the internal standard.
-
Add 100 µL of 1M NaOH to basify the sample.
-
Add 1.5 mL of an extraction solvent (e.g., a mixture of n-hexane and dichloromethane).[10]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[10]
4.1.3. Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and can be automated for high-throughput applications.[11]
Protocol:
-
Condition a polymeric SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
Caption: General sample preparation workflows for doxylamine analysis.
Liquid Chromatography
A reversed-phase C18 column is typically used for the separation of doxylamine and its deuterated isomer.[2][3]
| Parameter | Typical Value | Source |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | [2] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer | [2][3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [2][3] |
| Flow Rate | 0.3 - 0.6 mL/min | [2][3] |
| Gradient | A gradient elution is often used for better peak shape and separation. | [2] |
| Column Temperature | 30 - 40 °C | [11] |
| Injection Volume | 2 - 10 µL | [2] |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.[2][3]
| Parameter | Doxylamine | Doxylamine 4-pyridinyl isomer-d5 | Source |
| Precursor Ion (m/z) | 271.2 | 276.2 | [2][3] |
| Product Ion (m/z) | 182.1 | 187.1 | [2][3] |
Fragmentation Pattern:
The fragmentation of doxylamine in the mass spectrometer typically involves the cleavage of the ether bond, leading to the formation of the characteristic product ion.
Caption: Proposed fragmentation of doxylamine and its d5-isomer.
Method Validation
A bioanalytical method for doxylamine using Doxylamine 4-pyridinyl isomer-d5 as an internal standard must be validated according to regulatory guidelines (e.g., FDA, EMA).[1][12][13]
| Validation Parameter | Acceptance Criteria | Source |
| Selectivity | No significant interference at the retention times of the analyte and IS. | [1][12] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | [2] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | [1][12][13] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | [1][12][13] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | [13] |
| Recovery | Consistent and reproducible. | [2] |
| Stability | Analyte stability established under various storage and handling conditions. | [1][12] |
The Significance of the 4-Pyridinyl Isomer as an Impurity
The presence of the 4-pyridinyl isomer as an impurity in doxylamine drug substance is a critical quality attribute that needs to be monitored and controlled.[6][14] Although structurally similar, positional isomers can have different pharmacological and toxicological profiles. The presence of such impurities could potentially impact the safety and efficacy of the final drug product.
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17][18] These studies can help to understand the conditions under which the 4-pyridinyl isomer might be formed.
Conclusion
Doxylamine 4-pyridinyl isomer-d5 is an indispensable tool for the accurate and precise quantification of doxylamine in biological matrices. Its use as a deuterated internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and other clinical data. A thorough understanding of its chemical properties, synthesis, and application in validated analytical methods is essential for researchers and scientists in the field of drug development and analysis. Furthermore, the recognition of the 4-pyridinyl isomer as a potential impurity in doxylamine underscores the importance of robust analytical techniques for quality control and ensuring the safety and efficacy of pharmaceutical products.
References
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- Ovid. (2022, August 8).
- Journal of Pharmaceutical Research. (2021, March 18).
- PubMed. (2022, October 25). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.
- Agilent. (2011, March 21).
- Impactfactor. (2023, September 25). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine.
- Pharmaffiliates.
- Benchchem. (2025).
- OMICS International.
- Scirp.org. (2025, June 30).
- ResearchGate. (2024, April 18). (PDF) Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms.
- Google Patents.
- ResearchGate.
- European Medicines Agency. (2011, July 21).
- Pharmaceuticals and Medical Devices Agency.
- Scientific Documentation. (2022, October 11).
- PubMed.
- Phenomenex.
- The Royal Society of Chemistry. ESI for.
- JOCPR. Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard.
- Journal of Pharmaceutical Research. (2025, June 4).
- Agilent. (2011, March 21).
- Pharmaffili
- Santa Cruz Biotechnology. Doxylamine 4-Pyridinyl Isomer | CAS 873407-01-3.
- PharmaInfo.
- ResearchGate.
- CHAPTER 2 Fragmentation and Interpret
- National Institute of Standards and Technology. Doxylamine - the NIST WebBook.
- PharmaInfo.
- ResearchGate.
- National Institute of Standards and Technology. Doxylamine - the NIST WebBook.
- Semantic Scholar. (1985, February 1). Synthesis of pyrilamine‐d6.
- Mass Spectrometry: Fragment
- EPJ Web of Conferences.
- Scientific Documentation.
- PubMed. Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites.
- PubChem. Doxylamine | C17H22N2O | CID 3162.
- ResearchGate. (2016, February 28).
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATUR
- An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline.
- Interpret
- Re-analysis calls into question efficacy of anti-nausea pregnancy drug.
- Google Patents.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ovid.com [ovid.com]
- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jopcr.com [jopcr.com]
- 5. jopcr.com [jopcr.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 12. omicsonline.org [omicsonline.org]
- 13. pmda.go.jp [pmda.go.jp]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. japsonline.com [japsonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmainfo.in [pharmainfo.in]
Doxylamine 4-pyridinyl isomer-d5